molecular formula C14H15NO B1289255 3-(Benzyloxy)-N-methylaniline CAS No. 33905-38-3

3-(Benzyloxy)-N-methylaniline

Cat. No. B1289255
CAS RN: 33905-38-3
M. Wt: 213.27 g/mol
InChI Key: SBFJOCBTUYEOOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)-N-methylaniline is a chemical compound that can be associated with various research areas, including the synthesis of dyes, pharmaceuticals, and other organic molecules. It is characterized by the presence of a benzyloxy group attached to the aniline ring, which is further substituted with a methyl group on the nitrogen atom. This structure is relevant to the field of organic chemistry due to its potential reactivity and applications in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of compounds related to 3-(Benzyloxy)-N-methylaniline can involve various strategies. For instance, benzylic azides can be converted into N-methylanilines using a Bronsted or Lewis acid and Et3SiH, as demonstrated in the synthesis of N-methyl-4-n-butylaniline . Similarly, the synthesis of N-alkyl-substituted quaternary ammonium salts, which are precursors to cyanine dyes, involves the introduction of an alkyl chain to the nitrogen atom of heterocyclic compounds . Although these methods do not directly describe the synthesis of 3-(Benzyloxy)-N-methylaniline, they provide insight into the types of reactions that could be employed for its preparation.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(Benzyloxy)-N-methylaniline has been characterized using various spectroscopic techniques. For example, the crystal and molecular structure of N-benzyloxycarbonyl-α-aminoisobutyryl-L-prolyl methylamide was determined using X-ray diffraction, revealing a type III β-turn conformation in the peptide backbone . In another study, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray diffraction and density functional theory (DFT) calculations . These studies highlight the importance of structural analysis in understanding the properties and reactivity of organic molecules.

Chemical Reactions Analysis

The reactivity of the N-methylaniline moiety can be influenced by the presence of substituents on the benzene ring. For example, the reactivity of the 2,3-epoxypropyl group in N-(2,3-epoxypropyl)-N-methylaniline was found to depend on the structure and substituents of the benzene ring . Additionally, the synthesis of benzofuran-2(3H)-ones via a cascade [3 + 2] annulation of N-aryloxyacetamides with 3-(hetero)arylpropiolic acids demonstrates the potential for complex reactions involving N-methylaniline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of molecules related to 3-(Benzyloxy)-N-methylaniline can be deduced from studies on similar compounds. For instance, the electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide were calculated using DFT . The vibrational spectroscopy and DFT studies of (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide provided complete vibrational assignments and harmonic force constants, which are essential for understanding the reactivity and stability of the molecule . These analyses are crucial for predicting the behavior of 3-(Benzyloxy)-N-methylaniline in various chemical environments.

Scientific Research Applications

Reactivity and Mechanism Studies

  • Mechanism and Kinetics : The reactivity of N-(2,3-epoxypropyl)-N-methylaniline was studied, revealing how the activity of the 2,3-epoxypropyl group in epoxides is influenced by the structure and substituents of the benzene ring, indicating the significance of structural variations in chemical reactions (Grenier-Loustalot, Orozco, & Grenier, 1987).

Chemical Synthesis and Catalysis

  • Conversion to N-methylanilines : Research demonstrated the conversion of benzylic azides into N-methylanilines in the presence of a Bronsted or Lewis acid and Et3SiH, highlighting a pathway in organic synthesis (López & Nitzan, 1999).
  • Electrocatalysis with Polyaniline Derivatives : Studies on polymer films derived from N-methylaniline and its derivatives, including their electrocatalytic properties, revealed insights into the utility of these compounds in electrocatalysis (Malinauskas & Holze, 1996).
  • Oxidative Direct Cyclization : N-methylanilines were used in oxidative direct cyclization with electron-deficient alkenes, showcasing a method of chemical synthesis using CuCl(2)/O(2) catalysis (Nishino, Hirano, Satoh, & Miura, 2011).
  • Synthesis of Dihydrobenzo Derivatives : The synthesis of dihydrobenzo[1,4]dioxine and dihydro-2H-benzo[1,4]oxazine derivatives was achieved starting from compounds like 2-prop-2-ynyloxyanilines, indicating the role of such structures in complex organic syntheses (Gabriele et al., 2006).

Materials Science and Nanotechnology

  • Supramolecular Dendrimers : Research on monodendrons based on methyl 3,4,5-trihydroxybenzoate, which self-assemble into cylindrical and spherical supramolecular dendrimers, illustrates the potential of such compounds in the development of advanced materials (Percec et al., 1998).

Safety And Hazards

This involves understanding the potential risks associated with handling and disposing of the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or further studies to better understand its properties or mechanism of action.


Please consult with a chemistry professional or refer to specific scientific literature for detailed information.


properties

IUPAC Name

N-methyl-3-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-15-13-8-5-9-14(10-13)16-11-12-6-3-2-4-7-12/h2-10,15H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFJOCBTUYEOOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625570
Record name 3-(Benzyloxy)-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-N-methylaniline

CAS RN

33905-38-3
Record name 3-(Benzyloxy)-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Benzyloxy)-N-methylaniline
Reactant of Route 2
Reactant of Route 2
3-(Benzyloxy)-N-methylaniline
Reactant of Route 3
Reactant of Route 3
3-(Benzyloxy)-N-methylaniline
Reactant of Route 4
Reactant of Route 4
3-(Benzyloxy)-N-methylaniline
Reactant of Route 5
Reactant of Route 5
3-(Benzyloxy)-N-methylaniline
Reactant of Route 6
Reactant of Route 6
3-(Benzyloxy)-N-methylaniline

Citations

For This Compound
2
Citations
G Spadoni, A Bedini, S Bartolucci, D Pala, M Mor… - European Journal of …, 2014 - Elsevier
… In a similar manner, the higher homologs 18a–d, 18f–h and the piperidine analog 18e were synthesized starting from 3-benzyloxyaniline (6b) or 3-benzyloxy-N-methylaniline (11i) [17] …
Number of citations: 7 www.sciencedirect.com
Y Jiao, J Nan, B Mu, Y Zhang, N Zhou, S Yang… - European Journal of …, 2022 - Elsevier
The NLRP3 inflammasome, which regulated a proinflammatory programmed cell death form termed pyroptosis, is involved in the pathological process of various human diseases, such …
Number of citations: 14 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.